6-Bromo-2,3-diphenyl-benzofuran
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-2,3-diphenyl-benzofuran involves several steps, typically starting with the formation of the benzofuran ring. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions . Industrial production methods often utilize these synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
6-Bromo-2,3-diphenyl-benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound, often using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Bromo-2,3-diphenyl-benzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-diphenyl-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
6-Bromo-2,3-diphenyl-benzofuran can be compared with other benzofuran derivatives such as:
2,3-Dihydrobenzofuran: Known for its anti-inflammatory and antimicrobial properties.
Benzothiophene: Exhibits similar biological activities but with a sulfur atom in place of the oxygen in the benzofuran ring.
Benzofuran-triazole hybrids: These compounds have shown moderate to satisfactory antifungal activity. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
Molecular Formula |
C20H13BrO |
---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
6-bromo-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C20H13BrO/c21-16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h1-13H |
InChI Key |
RSBWRUWWIJNYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C=CC(=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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